Cas no 2287342-91-8 (1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine)

1-(2-Cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine is a specialized benzotriazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a cyclobutyl ether moiety with a benzotriazole core, offering unique reactivity and stability. The compound may serve as a versatile intermediate in the synthesis of biologically active molecules, particularly due to the presence of the amine functional group, which allows for further derivatization. Its cyclobutoxyethyl side chain could enhance lipophilicity, potentially improving membrane permeability in drug design. The benzotriazole scaffold is known for its utility in corrosion inhibition and photostabilization, suggesting additional industrial applications. Further studies are required to fully explore its properties and potential uses.
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine structure
2287342-91-8 structure
Product Name:1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine
CAS No:2287342-91-8
MF:C12H16N4O
MW:232.281641960144
CID:5894622
PubChem ID:165855573
Update Time:2025-05-19

1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2287342-91-8
    • 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine
    • EN300-6749116
    • Inchi: 1S/C12H16N4O/c13-10-5-2-6-11-12(10)14-15-16(11)7-8-17-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8,13H2
    • InChI Key: KAPYNHPSGYFQQG-UHFFFAOYSA-N
    • SMILES: O(CCN1C2C=CC=C(C=2N=N1)N)C1CCC1

Computed Properties

  • Exact Mass: 232.13241115g/mol
  • Monoisotopic Mass: 232.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66Ų

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Additional information on 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine

Comprehensive Overview of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine (CAS No. 2287342-91-8)

1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine (CAS No. 2287342-91-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material science research. This compound belongs to the benzotriazole family, a class of heterocyclic compounds known for their versatility in medicinal chemistry and industrial applications. The presence of both cyclobutyl and ethyl moieties in its structure enhances its reactivity and makes it a promising candidate for further exploration.

The compound's molecular formula and weight, along with its precise chemical structure, have been meticulously characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. Researchers are particularly interested in its potential as a building block for the synthesis of more complex molecules, especially in the development of novel pharmaceutical intermediates. Its amine functional group also opens up possibilities for further derivatization, making it a valuable asset in drug discovery programs.

In the context of current scientific trends, 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine aligns with the growing demand for small molecule therapeutics and targeted drug delivery systems. The compound's lipophilic nature, attributed to the cyclobutoxyethyl side chain, suggests potential applications in enhancing bioavailability and cell membrane permeability. These properties are critical in addressing challenges related to drug solubility and oral absorption, which are frequently searched topics in pharmaceutical forums and databases.

Another area of interest is the compound's potential role in material science. The benzotriazole core is known for its ability to act as a corrosion inhibitor and UV stabilizer, which are highly relevant in industries such as coatings and polymers. With increasing environmental concerns, the search for eco-friendly additives has surged, and this compound's unique structure could contribute to greener alternatives in industrial applications.

From a synthetic chemistry perspective, the preparation of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine involves multi-step reactions, including cyclobutylation and amination processes. Optimizing these synthetic routes is a topic of active research, as evidenced by numerous publications and patents. The compound's CAS number (2287342-91-8) serves as a unique identifier, facilitating its tracking in chemical databases and regulatory documents.

In summary, 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-4-amine represents a compelling subject for both academic and industrial research. Its multifaceted applications, from drug development to material innovation, underscore its importance in modern chemistry. As scientific inquiries continue to evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainable technology.

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